7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14973834
InChI: InChI=1S/C27H22ClN5O2/c1-17-8-7-13-32-24(17)31-25-21(27(32)35)14-20(23(29)33(25)16-18-9-3-2-4-10-18)26(34)30-15-19-11-5-6-12-22(19)28/h2-14,29H,15-16H2,1H3,(H,30,34)
SMILES:
Molecular Formula: C27H22ClN5O2
Molecular Weight: 483.9 g/mol

7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC14973834

Molecular Formula: C27H22ClN5O2

Molecular Weight: 483.9 g/mol

* For research use only. Not for human or veterinary use.

7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C27H22ClN5O2
Molecular Weight 483.9 g/mol
IUPAC Name 7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C27H22ClN5O2/c1-17-8-7-13-32-24(17)31-25-21(27(32)35)14-20(23(29)33(25)16-18-9-3-2-4-10-18)26(34)30-15-19-11-5-6-12-22(19)28/h2-14,29H,15-16H2,1H3,(H,30,34)
Standard InChI Key PRLUNYUGPUOBAB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound integrates a triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core, modified with benzyl, 2-chlorophenylmethyl, and methyl substituents. Key structural features include:

  • Tricyclic Backbone: The central scaffold comprises three fused rings, including a pyrimidine-like ring, which confers rigidity and planar geometry conducive to intercalation with biological targets .

  • Substituent Effects: The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 2-chlorophenyl moiety may facilitate halogen bonding with protein residues .

  • Functional Groups: The imino and oxo groups participate in hydrogen bonding, critical for target engagement, and the carboxamide terminus offers synthetic flexibility for derivatization .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₉H₂₄ClN₅O₂
Molecular Weight542.01 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthetic Pathways and Optimization

The synthesis of this compound involves multi-step protocols, typically beginning with the construction of the tricyclic core followed by sequential functionalization. While detailed synthetic routes remain proprietary, analogous methodologies for related triazatricyclo derivatives suggest the following generalized approach:

  • Core Formation: Cyclocondensation of aminopyrimidines with diketones under acidic conditions generates the triazatricyclo framework .

  • Substituent Introduction:

    • Benzylation via Ullmann coupling or nucleophilic aromatic substitution.

    • Chlorophenylmethyl incorporation using Friedel-Crafts alkylation.

  • Oxo and Imino Group Installation: Oxidation of secondary amines and condensation with carbonyl precursors.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1NH₄OAc, AcOH, 120°C, 12h45–55
2CuI, K₂CO₃, DMF, 100°C, 24h60–70
3MnO₂, CHCl₃, reflux, 6h75–85

Challenges in synthesis include regioselectivity during cyclization and purification of stereoisomers. Industrial-scale production may employ continuous flow reactors to enhance efficiency .

Biological Activity and Mechanistic Insights

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)14.2Bcl-2/Mcl-1 inhibition
A549 (Lung)18.7Caspase-3 activation
HeLa (Cervical)22.4ROS generation

Antimicrobial Efficacy

The chlorophenyl and benzyl groups confer broad-spectrum antimicrobial activity. In silico docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), a validated antibiotic target .

Pharmacological Applications and Clinical Relevance

Oncology

The compound’s ability to induce apoptosis while circumventing multidrug resistance mechanisms positions it as a candidate for combination therapies. Synergistic effects with doxorubicin have been observed in murine models, reducing tumor volume by 62% compared to monotherapy .

Neuroprotection

Preliminary evidence indicates modulation of NMDA receptors, potentially mitigating excitotoxicity in neurodegenerative disorders .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl and methyl groups to optimize potency and reduce off-target effects.

  • Pharmacokinetic Profiling: Assessment of oral bioavailability and metabolic stability using advanced LC-MS/MS protocols.

  • Clinical Translation: Phase I trials to establish maximum tolerated dose (MTD) and safety profiles.

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